A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.
Menadione is a natural product found in Thermoplasma acidophilum, Asplenium indicum, and other organisms with data available.
Menadione is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo. Despite the fact that it can serve as a precursor to various types of vitamin K, menadione is generally not used as a nutritional supplement. Large doses of menadione have been reported to cause adverse outcomes including hemolytic anemia due to G6PD deficiency, neonatal brain or liver damage, or neonatal death in some cases. Moreover, menadione supplements have been banned by the FDA because of their high toxicity. It is sometimes called vitamin K3, although derivatives of naphthoquinone without the sidechain in the 3-position cannot exert all the functions of the K vitamins. Menadione is a vitamin precursor of K2 which utilizes alkylation in the liver to yield menaquinones (MK-n, n=1-13; K2 vitamers), and hence, is better classified as a provitamin.
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Menadione
CAS No.: 58-27-5
Cat. No.: VC0534965
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 58-27-5 |
---|---|
Molecular Formula | C11H8O2 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2-methylnaphthalene-1,4-dione |
Standard InChI | InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 |
Standard InChI Key | MJVAVZPDRWSRRC-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O |
Appearance | Solid powder |
Colorform | Bright yellow crystals YELLOW NEEDLES FROM ALC, PETROLEUM ETHER |
Melting Point | 105-107 °C 107 °C |
Chemical Properties and Synthesis
Physical and Chemical Characteristics
Synthesis Methods
Menadione is primarily synthesized via oxidation of 2-methylnaphthalene. Key methods include:
The industrial process involves controlled oxidation temperatures (35–85°C) to optimize yield and minimize byproducts .
Biochemical and Pharmacological Functions
Role in Vitamin K Metabolism
Menadione is converted to vitamin K2 (MK-4) in the liver via the enzyme UBIAD1, enabling its participation in:
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Blood coagulation: Gamma-carboxylation of clotting factors (II, VII, IX, X) and anticoagulants (proteins C/S) .
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Bone health: Activation of osteocalcin and matrix Gla protein (MGP) for calcium regulation .
Species-Specific Utilization
Species | Application | Safety Profile | Source |
---|---|---|---|
Humans | Restricted (liver toxicity, hemolysis) | Toxic; banned as supplements | |
Livestock/Pets | Feed additive (vitamin K source) | Safe at low doses |
Applications in Agriculture and Industry
Plant Growth Regulation
Menadione sodium bisulfite (MSB), a water-soluble derivative, induces systemic resistance in crops against:
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Biotic stress: Fusarium wilt in bananas, Leptosphaeria maculans in oilseed rape .
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Abiotic stress: Salinity tolerance via reactive oxygen species (ROS)-mediated signaling .
Industrial Uses
Region | Approval Status | Source |
---|---|---|
EU/US | Banned in human supplements; allowed in pet feed | |
India | Used in hypoprothrombinemia treatment |
Research and Development
Synthetic Platforms
Menadione’s naphthoquinone core serves as a scaffold for:
Key Tables for Reference
Table 1: Vitamin K Forms Comparison
Form | Occurrence | Primary Function | Safety in Humans |
---|---|---|---|
K1 | Natural | Blood clotting | Low toxicity |
K2 | Natural | Bone health | Low toxicity |
K3 | Synthetic | Precursor to K2 | Toxic |
Table 2: Menadione Synthesis Methods
Method | Starting Material | Catalyst/Reagent |
---|---|---|
Chromic Oxidation | 2-Methylnaphthalene | CrO₃, Acetic acid |
H₂O₂ Oxidation | 2-Methylnaphthalene | SeMCM-41, H₂O₂ |
Electrochemical | 2-Methyl-1,4-dihydroxynaphthalene | Electrolysis |
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